molecular formula C20H29N3O2 B12237478 2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one

2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B12237478
M. Wt: 343.5 g/mol
InChI Key: DMVXSLRLHIYMLX-UHFFFAOYSA-N
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Description

2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic compound with a unique structure that combines a cyclopentane ring, a piperazine ring, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multiple steps, including the formation of the cyclopentane and piperazine rings, followed by the introduction of the hydroxymethyl group. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the cyclopentane ring through cyclization of appropriate precursors.

    Piperazine Ring Formation: Introduction of the piperazine ring via nucleophilic substitution reactions.

    Hydroxymethylation: Addition of the hydroxymethyl group using reagents such as formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals with potential therapeutic effects.

    Pharmacology: The compound can be studied for its interactions with biological targets, such as receptors and enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include:

    Receptors: Binding to and modulating the activity of certain receptors in the body.

    Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one
  • 2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]-1-(4-ethylpiperazin-1-yl)ethan-1-one

Uniqueness

The uniqueness of 2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H29N3O2

Molecular Weight

343.5 g/mol

IUPAC Name

2-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C20H29N3O2/c24-16-20-8-4-5-17(20)13-21(15-20)14-19(25)23-11-9-22(10-12-23)18-6-2-1-3-7-18/h1-3,6-7,17,24H,4-5,8-16H2

InChI Key

DMVXSLRLHIYMLX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2(C1)CO)CC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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